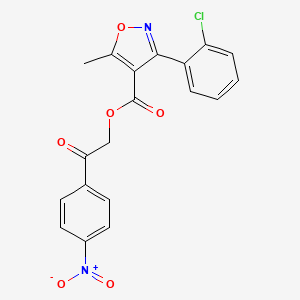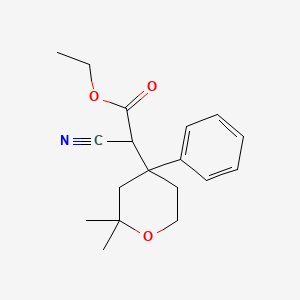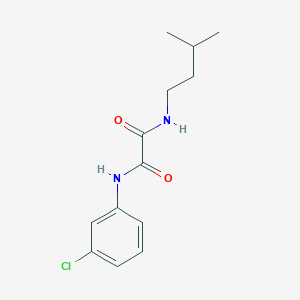![molecular formula C24H24ClNO2 B5216860 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole, also known as CDE, is a synthetic compound that has been of great interest in scientific research. This compound has shown potential in various fields, including cancer treatment, photovoltaic cells, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole in cancer cells involves the activation of the caspase pathway, which leads to the induction of apoptosis. 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole also inhibits the growth of cancer cells by blocking the cell cycle progression at the G1 phase. In photovoltaic cells and organic light-emitting diodes, 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole acts as an electron transporter, facilitating the flow of electrons from the active layer to the electrode.
Biochemical and Physiological Effects
Studies have shown that 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has low toxicity and does not affect the normal cells in the body. 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to induce apoptosis in cancer cells without affecting the normal cells. In addition, 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have antioxidant properties, which can protect the cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole in lab experiments include its low toxicity, high purity, and excellent electron transporting properties. However, the limitations of using 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole in lab experiments include its high cost and limited availability.
Future Directions
For the research on 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole include exploring its potential in combination therapy with other anticancer agents, investigating its use in other applications, and developing more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole involves the reaction of 4-chloro-2,3-dimethylphenol with 2-(2-bromoethoxy)ethylamine, followed by the reaction of the resulting product with 9H-carbazole-9-ethanol. The final product is obtained by the deprotection of the ethyl ether group using boron tribromide. This method has been optimized to achieve a high yield of 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole with a purity of over 98%.
Scientific Research Applications
9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has been extensively studied for its potential as an anticancer agent. Studies have shown that 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole can induce apoptosis in cancer cells by activating the caspase pathway. 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression. In addition to cancer treatment, 9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole has been explored for its potential in photovoltaic cells and organic light-emitting diodes due to its excellent electron transporting properties.
properties
IUPAC Name |
9-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c1-17-18(2)24(12-11-21(17)25)28-16-15-27-14-13-26-22-9-5-3-7-19(22)20-8-4-6-10-23(20)26/h3-12H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPREPNTKOBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)